molecular formula C19H23N7O B5555244 4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine

4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine

Cat. No.: B5555244
M. Wt: 365.4 g/mol
InChI Key: BLBFJDINTLJVTM-UHFFFAOYSA-N
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Description

4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.19640838 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Synthesis of Imidazo[1,2-a]pyridines and Indoles

Compounds with structures related to 4-methoxyphenyl derivatives undergo chemical reactions yielding imidazo[1,2-a]pyridines and indoles, showcasing the versatility of these compounds in synthetic organic chemistry. For example, reactions involving 4-methoxyphenyl derivatives can result in a mixture of corresponding imidazo[1,2-a]pyridine and 2-pyridylaminoindole, indicating the potential for creating diverse molecular architectures (Khalafy et al., 2002).

Luminescent Materials

Research has demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives that exhibit remarkable optical properties, including significant Stokes' shifts and the ability to tune quantum yields. This indicates their utility in developing luminescent materials for various applications (Volpi et al., 2017).

Potential Therapeutic Properties

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines have shown promising activity against protozoal infections. Compounds synthesized from this class have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Antitubercular Activity

Novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. These findings suggest the potential of these compounds in developing new treatments for tuberculosis (Badiger & Khazi, 2013).

Antimycobacterial Activity

Imidazole derivatives designed to mimic potent antimycobacterial compounds have been synthesized and showed in vitro antimycobacterial activity. This underscores the relevance of such structures in the search for new antimycobacterial agents (Miranda & Gundersen, 2009).

Properties

IUPAC Name

4-methoxy-6-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-27-17-10-16(23-19(20)24-17)25-8-3-5-15(13-25)18-22-7-9-26(18)12-14-4-2-6-21-11-14/h2,4,6-7,9-11,15H,3,5,8,12-13H2,1H3,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBFJDINTLJVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.